

## Validation of Factor VII Knockdown using ATX-0126 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of **ATX-0126** lipid nanoparticles (LNPs) for siRNA-mediated knockdown of Factor VII (FVII), a key protein in the blood coagulation cascade. The data presented herein is based on preclinical studies and is intended to offer an objective comparison with an established alternative, the DLin-MC3-DMA (MC3) LNP formulation, which is a component of the first FDA-approved siRNA therapeutic, Onpattro®.

# Performance Comparison: ATX-0126 (LUNAR®) vs. MC3 LNPs

The proprietary LUNAR® platform from Arcturus Therapeutics, which utilizes their novel ATX ionizable lipids, has demonstrated high efficiency in mediating FVII knockdown in preclinical mouse models. The following table summarizes the key quantitative data from a comparative study.



| Feature                 | ATX-0126<br>(LUNAR®) LNPs        | DLin-MC3-DMA<br>(MC3) LNPs                               | Reference |
|-------------------------|----------------------------------|----------------------------------------------------------|-----------|
| Target Gene             | Factor VII (FVII)                | Factor VII (FVII)                                        | [1][2]    |
| Animal Model            | Mice                             | Mice                                                     | [1][2]    |
| siRNA Dose              | 0.3 mg/kg                        | 0.3 mg/kg                                                | [1][2]    |
| Route of Administration | Intravenous (IV)                 | Intravenous (IV)                                         | [1][2]    |
| Knockdown Efficiency    | Up to 97%                        | Approx. 20% (based on "five times less efficient" claim) | [1][2]    |
| Relative Potency        | Up to 5x more efficient than MC3 | -                                                        | [1][2]    |

## **Signaling Pathway and Mechanism of Action**

The delivery of siRNA to hepatocytes via **ATX-0126** LNPs leads to the silencing of the F7 gene through the RNA interference (RNAi) pathway. The proposed mechanism is illustrated below.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WO2019191780A1 Lipid particles for nucleic acid delivery Google Patents [patents.google.com]
- 2. Arcturus lipid 2(ATX-0114))|Ionizable Lipid for LNP [dcchemicals.com]
- To cite this document: BenchChem. [Validation of Factor VII Knockdown using ATX-0126 LNPs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8265240#validation-of-factor-vii-knockdown-using-atx-0126-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com